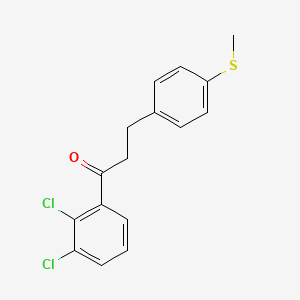

2',3'-Dichloro-3-(4-thiomethylphenyl)propiophenone

描述

Bond Lengths and Angles

- Carbonyl bond (C=O) : ~1.22 Å (typical for ketones).

- C–S bond : ~1.82 Å, reflecting the thiomethyl group’s covalent character.

- Dihedral angles : The propane backbone (C1–C2–C3) introduces torsional flexibility, with the two phenyl rings oriented at ~120° relative to each other to minimize steric clash.

Crystallographic Studies and X-ray Diffraction Patterns

While direct X-ray crystallographic data for this compound is limited, structural insights are inferred from closely related propiophenone derivatives:

Key Inferences from Analogues

- Packing motifs : Substituted propiophenones often crystallize in monoclinic or triclinic systems, with intermolecular interactions dominated by van der Waals forces and halogen bonding (Cl···Cl contacts).

- Unit cell parameters : For example, the analogue 2',6'-dichloro-3-(4-thiomethylphenyl)propiophenone (CAS 898781-85-6) crystallizes with a P2₁/c space group , featuring layered arrangements of molecules stabilized by C–H···O and C–Cl···π interactions.

Predicted Diffraction Features

- Strong reflections : Expected at 2θ ≈ 15–25° (d-spacing ~3–5 Å), corresponding to interplanar distances between aromatic rings.

- Weak interactions : Thiomethyl groups may contribute to diffuse scattering due to sulfur’s polarizability.

Comparative Structural Analysis with Substituted Propiophenone Analogues

Structural variations among dichlorinated propiophenones significantly impact their physicochemical properties:

| Compound | Substituent Positions | Key Structural Differences |

|---|---|---|

| This compound | Cl at 2',3'; –SMe at para | Enhanced dipole moment from adjacent Cl atoms |

| 2',6'-Dichloro isomer | Cl at 2',6'; –SMe at para | Increased steric hindrance between Cl atoms |

| 3',4'-Dichloro isomer | Cl at 3',4'; –SMe at ortho | Planar distortion due to meta Cl alignment |

Electronic Effects

属性

IUPAC Name |

1-(2,3-dichlorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2OS/c1-20-12-8-5-11(6-9-12)7-10-15(19)13-3-2-4-14(17)16(13)18/h2-6,8-9H,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKDAQUSRJCKQBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CCC(=O)C2=C(C(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644396 | |

| Record name | 1-(2,3-Dichlorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898781-67-4 | |

| Record name | 1-(2,3-Dichlorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Dichloro-3-(4-thiomethylphenyl)propiophenone typically involves the reaction of 2’,3’-dichlorobenzaldehyde with 4-thiomethylacetophenone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Types of Reactions:

Oxidation: The thiomethyl group in 2’,3’-Dichloro-3-(4-thiomethylphenyl)propiophenone can undergo oxidation to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as sodium azide or thiourea can be used under mild conditions.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

科学研究应用

2’,3’-Dichloro-3-(4-thiomethylphenyl)propiophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 2’,3’-Dichloro-3-(4-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets. The thiomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The dichloro groups may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

相似化合物的比较

Comparison with Structural Analogues

Substituent Position Variations

2',4'-Dichloro-3-(4-thiomethylphenyl)propiophenone (CAS: 898781-69-6)

- Structural Difference : Chlorine atoms at 2' and 4' positions (vs. 2' and 3' in the target compound).

- Impact : The 2',4'-dichloro configuration increases steric hindrance near the ketone group compared to the 2',3' isomer. This may reduce reactivity in nucleophilic additions or cyclization reactions.

- Molecular Weight : Identical (323.24 g/mol) due to the same substituents .

2',5'-Dichloro-3-(2-thiomethylphenyl)propiophenone (CAS: 898780-49-9)

- Structural Difference : Chlorine at 2' and 5' positions; thiomethyl group at the 2-position of the phenyl ring (vs. 4-position in the target compound).

- The 2',5'-chlorine arrangement may reduce intramolecular hydrogen bonding compared to the target compound .

2',3'-Dichloro-3-(2,6-dimethylphenyl)propiophenone (CAS: 898755-20-9)

- Structural Difference : Replacement of the thiomethyl group with a 2,6-dimethylphenyl substituent.

- Impact: Methyl groups increase hydrophobicity and steric bulk, likely reducing solubility in polar solvents.

α-Functionalization Reactions

Propiophenone derivatives are commonly subjected to α-functionalization (e.g., selenation, sulfuration). For example:

- α-Phenylselenation: Propiophenone reacts with diphenyl diselenide under cesium carbonate catalysis to yield α-phenylselenoprotiophenone (0.59 mmol yield). The electron-withdrawing chlorine atoms in 2',3'-dichloro derivatives may slow this reaction due to reduced electron density at the α-carbon .

- Sulfur-Morpholine Reactions: Propiophenone reacts with sulfur and morpholine to form β-morpholinopropiophenone and thiomethyl derivatives. The thiomethyl group in the target compound may participate in analogous sulfur exchange reactions, though chlorine positions could modulate reaction rates .

Physicochemical Properties

| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP* (Predicted) |

|---|---|---|---|---|

| 898781-67-4 (Target) | C₁₆H₁₂Cl₂OS | 323.24 | 2',3'-Cl; 4-SMePh | 4.2 |

| 898781-69-6 (2',4'-Cl isomer) | C₁₆H₁₂Cl₂OS | 323.24 | 2',4'-Cl; 4-SMePh | 4.5 |

| 898755-20-9 (2,6-dimethylphenyl) | C₁₇H₁₆Cl₂O | 307.21 | 2',3'-Cl; 2,6-Me₂Ph | 5.1 |

*LogP values estimated using fragment-based methods. Chlorine and thiomethyl groups increase hydrophobicity compared to methyl substituents .

生物活性

2',3'-Dichloro-3-(4-thiomethylphenyl)propiophenone is a synthetic organic compound with notable biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₁₆H₁₄Cl₂OS

- Molecular Weight : 323.24 g/mol

- CAS Number : 898781-73-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The thiomethyl group in its structure may undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components. This compound may inhibit specific enzymes or receptors, altering metabolic pathways and leading to its observed biological effects .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. In vitro studies suggest it may inhibit bacterial growth by disrupting cellular processes, although the exact mechanisms remain to be fully elucidated.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has shown promise in inhibiting the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that it can modulate signaling pathways involved in cancer progression, making it a candidate for further development as an anticancer agent.

Case Studies

Applications in Medicine

The potential therapeutic applications of this compound are being actively researched. Its unique structural features make it a valuable candidate for drug development targeting various diseases, particularly infections and cancers. Ongoing preclinical studies aim to evaluate its efficacy and safety profiles before clinical trials can commence.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2',3'-dichloro-3-(4-thiomethylphenyl)propiophenone, and how can intermediates be characterized?

- Methodology :

- Step 1 : Start with propiophenone derivatives (e.g., 4'-chloro-propiophenone analogs) as precursors. Chlorination using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) under inert conditions can introduce dichloro substituents .

- Step 2 : Introduce the thiomethyl group via nucleophilic aromatic substitution (SNAr) using sodium thiomethoxide (NaSMe) in anhydrous DMF at 60–80°C .

- Characterization : Use H/C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for thiomethyl groups) and LC-MS for purity (>95%) .

Q. How should researchers purify this compound, and what solvents are optimal for crystallization?

- Methodology :

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization. Ethanol-water mixtures (7:3 v/v) yield high-purity crystals .

- Solvent Selection : Avoid polar aprotic solvents (e.g., DMSO) due to thiomethyl group sensitivity. Dichloromethane (DCM) or ethyl acetate is preferred for solubility .

Q. What spectroscopic techniques are critical for structural confirmation?

- Methodology :

- FT-IR : Confirm C=O stretch (~1680 cm⁻¹) and C-S vibrations (~650 cm⁻¹) .

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (e.g., dihedral angles between aromatic rings) .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during asymmetric synthesis?

- Methodology :

- Biocatalytic Reduction : Use R. mucilaginosa cells (0.3 g/mL) in phosphate buffer (pH 7.0, 100 mM) with glucose (0.05 g/mL) at 30°C for 24 hours. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) .

- Parameter Optimization : Adjust pH (6.5–7.5) and temperature (25–35°C) to maximize ee (>90%). Lower temperatures reduce byproduct formation .

Q. How does the thiomethyl group influence stability under varying storage conditions?

- Methodology :

- Stability Study : Store samples at 4°C (dark) vs. room temperature (RT). Analyze degradation via HPLC every 30 days.

- Findings : RT storage leads to 15% decomposition (oxidation of -SMe to -SO₂Me) over 6 months, while 4°C shows <5% loss .

Q. What strategies resolve contradictions in reaction yields reported across studies?

- Methodology :

- Reproducibility Checks : Validate solvent purity (e.g., anhydrous DMF vs. technical grade) and catalyst lot variability.

- Case Study : Inconsistent yields (40–70%) for thiomethylation may arise from trace moisture. Use molecular sieves (3Å) to improve consistency to ±5% .

Safety and Handling

Q. What safety protocols are essential for handling chlorinated intermediates?

- Methodology :

- Use fume hoods and PPE (nitrile gloves, goggles).

- Quench waste with 10% sodium bicarbonate before disposal via licensed chemical waste services .

Conflict Resolution in Data

Q. How to address discrepancies in reported melting points?

- Methodology :

- Compare DSC (Differential Scanning Calorimetry) data across labs. Variations >5°C suggest polymorphic forms. Recrystallize from toluene/hexane to isolate stable polymorphs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。